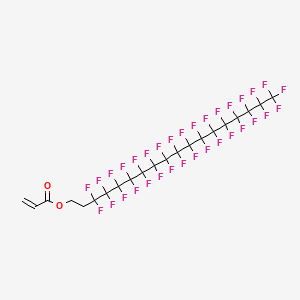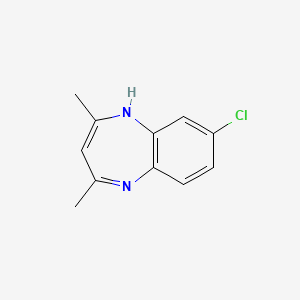
1-(5'-(L-Citrullylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps:
Formation of the Sugar Moiety: The synthesis begins with the preparation of the beta-D-allofuranosyluronic acid. This can be achieved through the oxidation of beta-D-allofuranose using reagents like nitric acid or other oxidizing agents.
Amino Acid Derivatization: L-Citrulline is then introduced to the sugar moiety. This step often involves the activation of the carboxyl group of L-Citrulline, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Nucleoside Formation: The final step involves the coupling of the modified sugar with uracil. This can be achieved through glycosylation reactions, where the sugar moiety is activated (e.g., using trichloroacetimidate) and then reacted with uracil under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the uronic acid group to an alcohol.
Substitution: The amino group of L-Citrulline can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Further oxidized uronic acids.
Reduction Products: Alcohol derivatives of the sugar moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Nucleoside Analogues: This compound can serve as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology:
Enzyme Studies: It can be used to study enzyme interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research:
Cancer Research: It may be investigated for its role in inhibiting certain cancer cell pathways.
Industry:
Biocatalysis: It can be used in biocatalytic processes to produce other valuable compounds.
Pharmaceutical Manufacturing: Its derivatives can be used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Pathways Involved: It can influence pathways related to nucleotide synthesis and degradation, potentially affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-Citrullylamino group.
1-(5’-Deoxy-beta-D-allofuranosyluronic acid)uracil: Lacks the amino acid derivative.
Uniqueness:
- The presence of the L-Citrullylamino group in 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil provides unique biochemical properties, potentially enhancing its interaction with specific enzymes and receptors compared to its analogues.
Propiedades
Número CAS |
86632-65-7 |
|---|---|
Fórmula molecular |
C16H24N6O9 |
Peso molecular |
444.40 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8-,9-,10+,11?,13+/m0/s1 |
Clave InChI |
CBYNLXDCLVCZJB-MJDMCLFPSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)[C@@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
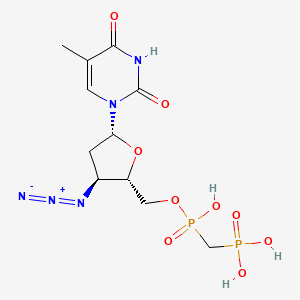
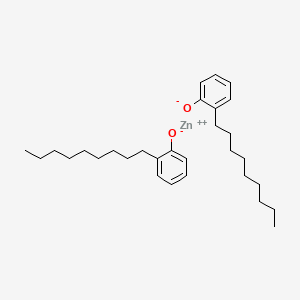
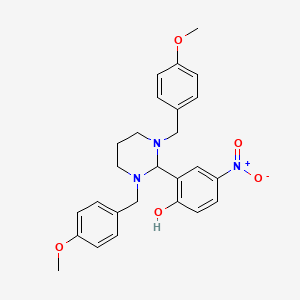
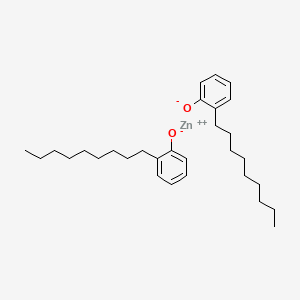

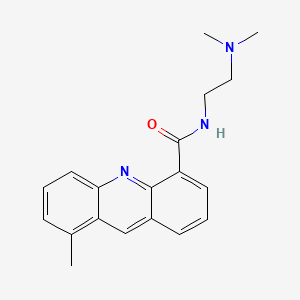
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
